(S)-4-Benzyl-3-propionyloxazolidin-2-one
Overview
Description
Synthesis Analysis
The synthesis of various oxazolidin-2-one derivatives has been explored in several studies. For instance, oligomers containing trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones were synthesized starting from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization and rearrangement catalyzed by Sn(OTf)2 . Another study demonstrated the conjugate addition of lithiated (S)-4-isopropyl-3-[(methylthio)methyl]-5,5-diphenyloxazolidin-2-one to cinnamoyl derivatives, yielding enantiomerically pure 1,4-diols . Additionally, 4-substituted-5,5-dimethyl oxazolidin-2-ones were shown to be effective chiral auxiliaries for stereoselective enolate alkylations and conjugate additions . A concise one-step synthesis of 4-arylidene-1,3-oxazolidin-2-ones was also reported using internal propargylic alcohols and isocyanates .
Molecular Structure Analysis
The molecular structure of oxazolidin-2-one derivatives has been characterized in several studies. For example, the title compound in one study, (Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one, was found to have a planar benzyl group and oxazolidin-2-one unit with a significant dihedral angle between the phenyl ring and the oxazolidin-2-one unit . In another study, the molecular structure of a strongly fluorescent oxazolidin-2-one derivative was determined by X-ray crystallography .
Chemical Reactions Analysis
Oxazolidin-2-one derivatives participate in various chemical reactions. N-benzyl-2,3-oxazolidinone was used as a glycosyl donor for selective alpha-glycosylation and one-pot oligosaccharide synthesis . Hetero-Diels-Alder reactions of functionalized alpha,beta-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone yielded 3,4-dihydro-2H-pyrans .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidin-2-one derivatives are influenced by their molecular structure. The 1H NMR spectra of synthesized oligomers suggest that these molecules fold in ordered structures . The crystal structure analysis revealed weak intermolecular C—H⋯O and C—H⋯π interactions . The fluorescent oxazolidin-2-one derivatives synthesized in one study exhibited high fluorescence quantum yields .
Scientific Research Applications
Synthesis and Structural Analysis
Oligomer Synthesis : (S)-4-Benzyl-3-propionyloxazolidin-2-one has been used in the synthesis of oligomers containing three and four residues of trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones. These oligomers, obtained in good yield, exhibit ordered structures suggesting potential as new classes of pseudoprolines (Lucarini & Tomasini, 2001).
Crystal Structure Analysis : The crystal structures of derivatives of 3-benzyl-2-phenyl-1,3,2-oxazaphospholidin-2-ones, including (S)-4-Benzyl-3-propionyloxazolidin-2-one, have been studied. This research emphasizes understanding the molecular packing and intermolecular interactions in these compounds, contributing to knowledge in crystallography (Hattab et al., 2010).
Photophysical Properties
- Organic Light Emitting Devices : Research on (E)-4-(4-(2-hydroxybenzylideneamino)benzyl)oxazolidin-2-one, a related compound, indicates potential applications in organic light emitting devices and nonlinear optical materials. Studies on its absorption and fluorescence properties in various solvents provide insights into its photophysical characteristics (Kumari, Varghese & George, 2016).
Biological Function
- Antibiofilm Activity : 5-Benzylidene-4-oxazolidinones, structurally related to (S)-4-Benzyl-3-propionyloxazolidin-2-one, demonstrate potent inhibition of biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA). This finding highlights the potential of oxazolidinones as chemical probes for studying bacterial biofilms (Edwards, Shymanska & Pierce, 2017).
Asymmetric Synthesis
- Chiral Building Blocks : (S)-4-Benzyl-3-propionyloxazolidin-2-one and its derivatives have been explored as chiral building blocks in the enantioselective synthesis of various organic compounds, highlighting their utility in stereochemistry and asymmetric synthesis (Parsons et al., 2004).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, environmental impact, etc.
Future Directions
This involves identifying areas of ongoing or future research involving the compound. It could include potential applications, unresolved questions about its properties or behavior, or new methods of synthesis.
properties
IUPAC Name |
(4S)-4-benzyl-3-propanoyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOBYFHKONUTMW-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369977 | |
Record name | (4S)-4-Benzyl-3-propanoyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Benzyl-3-propionyloxazolidin-2-one | |
CAS RN |
101711-78-8 | |
Record name | (4S)-4-Benzyl-3-propanoyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S)-4-Benzyl-3-propanoyl-1,3-oxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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